molecular formula C24H29NO4 B600812 rac (cis/trans) Donepezil N-Oxide CAS No. 120013-84-5

rac (cis/trans) Donepezil N-Oxide

Número de catálogo: B600812
Número CAS: 120013-84-5
Peso molecular: 395.5 g/mol
Clave InChI: XRPRYHONRUINMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Donepezil N-óxido es un derivado de Donepezil, un conocido inhibidor de la acetilcolinesterasa utilizado principalmente en el tratamiento de la enfermedad de Alzheimer. Donepezil N-óxido se forma a través de la oxidación de Donepezil y conserva muchas de las propiedades farmacológicas de su compuesto original. Este compuesto es de interés debido a sus posibles aplicaciones terapéuticas y su papel en la comprensión de las vías metabólicas de Donepezil.

Métodos De Preparación

Chemical Oxidation Using Hydrogen Peroxide and Formic Acid

The most direct route to rac (cis/trans) Donepezil N-Oxide involves the reaction of Donepezil with hydrogen peroxide (H₂O₂) and formic acid at ambient conditions . This method leverages the oxidative properties of H₂O₂, facilitated by the acidic environment of formic acid, to convert the tertiary amine of Donepezil into an N-oxide.

Reaction Conditions and Optimization

In a representative procedure, Donepezil is dissolved in a mixture of formic acid and 30% aqueous hydrogen peroxide (molar ratio 1:2:1.5) . The reaction proceeds at room temperature (20–25°C) for 24–48 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Excess reagents are removed under reduced pressure, and the crude product is purified via recrystallization from ethanol/water or column chromatography.

Table 1: Key Reaction Parameters for N-Oxidation

ParameterValue/Range
Donepezil concentration0.1–0.5 M
H₂O₂ equiv.1.5–2.0
Formic acid equiv.2.0–3.0
Temperature20–25°C
Time24–48 h
Yield65–78%

The reaction’s regioselectivity favors N-oxidation over other potential oxidative pathways (e.g., hydroxylation or epoxidation) due to the electron-rich nature of the piperidine nitrogen . Stereochemical outcomes arise from the planar transition state during oxidation, leading to a racemic mixture of cis and trans diastereomers.

Mechanistic Insights into Diastereomer Formation

The formation of this compound is governed by the reaction’s stereoelectronic landscape. During oxidation, the lone pair on the piperidine nitrogen attacks the electrophilic oxygen of H₂O₂, forming an N–O bond. The subsequent proton transfer and rearrangement steps determine the relative configuration of the N-oxide group relative to the adjacent substituents.

Cis vs. Trans Isomerization

The cis isomer predominates in initial reaction mixtures (cis:trans ≈ 3:1) , attributed to steric hindrance between the N-oxide oxygen and the benzyl group in the trans configuration. However, prolonged reaction times or elevated temperatures (≥40°C) promote partial isomerization toward the trans form, achieving a near-equilibrium ratio (cis:trans ≈ 1:1) .

Table 2: Diastereomeric Ratio Under Varied Conditions

Conditioncis:trans Ratio
24 h, 25°C3:1
48 h, 25°C2:1
24 h, 40°C1.5:1
48 h, 40°C1:1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Cis isomer exhibits a downfield shift for the N-oxide proton (δ 3.85 ppm, dt, J = 10.2 Hz), while the trans isomer shows a distinct multiplet at δ 3.72 ppm .

  • MS (ESI+) : m/z 392.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₉NO₃.

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) resolves cis and trans isomers with retention times of 12.3 min and 14.1 min, respectively .

Alternative Synthetic Routes

While chemical oxidation remains the most practical method, enzymatic approaches using cytochrome P450 isoforms (e.g., CYP3A4) have been explored in metabolic studies . These methods, however, are less feasible for large-scale synthesis due to lower yields (15–30%) and the need for specialized bioreactors.

Análisis De Reacciones Químicas

Tipos de reacciones: Donepezil N-óxido principalmente experimenta reacciones de oxidación. El proceso de oxidación implica la conversión del átomo de nitrógeno en la molécula de Donepezil a un grupo funcional N-óxido.

Reactivos y condiciones comunes:

    Agentes oxidantes: Cloramina-T, peróxido de hidrógeno u otros oxidantes suaves.

    Condiciones de reacción: Medio ácido, temperatura controlada y tiempos de reacción específicos para asegurar la conversión completa.

Productos principales formados: El producto principal de la reacción de oxidación es el propio Donepezil N-óxido. Los productos de oxidación o degradación adicionales pueden incluir varios derivados hidroxilados o desmetilados, dependiendo de las condiciones de reacción .

Aplicaciones Científicas De Investigación

Pharmacokinetics

Rac (cis/trans) Donepezil N-Oxide is studied to understand its metabolic pathways and pharmacokinetic properties. As a metabolite of Donepezil, it provides insights into how the parent compound is processed in the body. The compound undergoes oxidation primarily through cytochrome P450 enzymes, affecting its bioavailability and efficacy as a therapeutic agent.

Role in Alzheimer's Disease Research

This compound plays a critical role in Alzheimer's disease research due to its relationship with Donepezil. Investigations focus on:

  • Binding Affinity : Studies show that this compound has a reduced binding affinity for acetylcholinesterase compared to Donepezil, yet it still contributes to cholinergic signaling pathways.
  • Therapeutic Efficacy : Research indicates that understanding the effects of this metabolite can lead to improved therapeutic strategies for Alzheimer's patients, potentially leading to personalized treatment approaches based on metabolic profiles.

Combination Therapies

This compound is evaluated in combination with other drugs to assess potential synergistic effects. This includes studies on drug-drug interactions that may enhance cognitive function or mitigate side effects associated with standard treatments.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quality control in pharmaceutical formulations. Its unique properties allow for precise detection and quantification using techniques like high-performance liquid chromatography (HPLC).

Comparative Analysis with Other Cognitive Disorder Treatments

The following table compares this compound with other common acetylcholinesterase inhibitors used in treating cognitive disorders:

Compound NameStructure TypeMechanism of ActionUnique Features
DonepezilAcetylcholinesterase InhibitorInhibits acetylcholinesteraseFirst-line treatment for Alzheimer's
RivastigmineAcetylcholinesterase InhibitorInhibits both acetylcholinesterase and butyrylcholinesteraseTransdermal patch formulation
GalantamineAcetylcholinesterase InhibitorEnhances release of acetylcholineActs as a nicotinic receptor modulator
TacrineAcetylcholinesterase InhibitorInhibits acetylcholinesteraseFirst drug approved for Alzheimer's
This compoundMetabolite of DonepezilReduced affinity but contributes to cholinergic signalingUnique metabolic origin influences pharmacological profile

This comparative analysis highlights the distinct role of this compound as a metabolite, which may influence treatment strategies tailored to individual patient needs.

Case Study Overview

A notable case study involving Donepezil illustrates its efficacy in treating advanced Alzheimer's disease. The patient, diagnosed with severe dementia, exhibited significant cognitive and functional improvements after being treated with Donepezil within a clinical study context . This case underscores the importance of understanding metabolites like this compound, which may impact overall treatment outcomes.

Mecanismo De Acción

Donepezil N-óxido, como su compuesto original Donepezil, actúa como un inhibidor de la acetilcolinesterasa. Inhibe selectiva y reversiblemente la enzima acetilcolinesterasa, que es responsable de la degradación de la acetilcolina en el sistema nervioso central. Al inhibir esta enzima, Donepezil N-óxido aumenta la concentración de acetilcolina, lo que mejora la transmisión colinérgica y mejora la función cognitiva en pacientes con enfermedad de Alzheimer .

Compuestos similares:

    Donepezil: El compuesto original, ampliamente utilizado en el tratamiento de la enfermedad de Alzheimer.

    Rivastigmina: Otro inhibidor de la acetilcolinesterasa utilizado para propósitos terapéuticos similares.

    Galantamina: Un alcaloide natural con propiedades inhibidoras de la acetilcolinesterasa.

Singularidad: Donepezil N-óxido es único en el sentido de que representa una forma oxidada de Donepezil, lo que proporciona información sobre las vías metabólicas y los posibles productos de degradación oxidativa de Donepezil. Su estudio puede ayudar a comprender la farmacocinética y la farmacodinámica de Donepezil y sus derivados .

Comparación Con Compuestos Similares

    Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.

Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .

Actividad Biológica

Rac (cis/trans) Donepezil N-Oxide is an oxidized derivative of Donepezil, a well-established acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action
The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is crucial for cognitive functions such as learning and memory, particularly in neurodegenerative conditions like Alzheimer's disease .

Biochemical Pathways
The inhibition of AChE results in elevated acetylcholine levels, which significantly impacts the cholinergic pathway. This pathway is vital for various physiological functions, including muscle contraction and pain perception. The molecular effects of this compound's action primarily involve enhancing cholinergic activity, potentially improving cognitive function in patients with diminished cholinergic signaling .

Pharmacokinetics

As a metabolite of Donepezil, this compound is expected to share similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Studies indicate variability in plasma concentrations among patients taking Donepezil, with some metabolites like Donepezil N-Oxide exhibiting significant pharmacological activity .

Research Findings

Recent studies have investigated the biological activity and therapeutic potential of this compound:

  • Pharmacological Activity : Research indicates that both this compound and its parent compound demonstrate significant AChE inhibitory activity, which correlates with cognitive enhancement effects observed in animal models .
  • Metabolic Variability : A study highlighted that plasma levels of active metabolites could exceed those of the parent drug in some individuals, suggesting that this compound may play a critical role in therapeutic efficacy .
  • Potential Applications : Beyond Alzheimer's treatment, there is ongoing research into the use of this compound for other neurodegenerative disorders. Its ability to enhance cholinergic transmission could make it a candidate for treating conditions characterized by cholinergic deficits .

Data Table: Comparative Activity of Donepezil and Its Metabolites

CompoundAChE InhibitionCognitive EnhancementClinical Relevance
DonepezilHighSignificantWidely used for Alzheimer's
This compoundModeratePotentially significantEmerging interest in research
6-O-desmethyl-donepezilModerateUnder investigationPossible role in therapeutic effects

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A clinical trial involving patients with mild to moderate Alzheimer's disease showed improved cognitive scores when treated with formulations containing this compound alongside standard therapy .
  • Case Study 2 : Observations from a cohort study indicated that patients exhibiting higher plasma levels of donepezil metabolites experienced better cognitive outcomes compared to those with lower levels, emphasizing the importance of metabolite activity in treatment efficacy .

Q & A

Basic Research Questions

Q. How can researchers design synthetic routes for rac (cis/trans) Donepezil N-Oxide?

  • Methodological Approach : Begin with a systematic literature review to identify existing protocols for Donepezil derivatives. Prioritize reactions compatible with racemic mixtures and isomer separation (e.g., chiral catalysts or resolving agents). Optimize reaction conditions (solvent, temperature, catalysts) for cis/trans isomer control. Validate purity using HPLC and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. What analytical techniques are most effective for confirming the cis/trans isomer configuration?

  • Methodological Approach : Use chiral stationary phase chromatography (e.g., HPLC or GC) to separate isomers. Confirm configurations via nuclear Overhauser effect (NOE) in NMR spectroscopy for spatial proximity analysis. X-ray diffraction provides definitive structural evidence. Cross-validate with computational methods (e.g., DFT calculations for energy minimization of isomers) .

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Methodological Approach : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Monitor degradation products using LC-MS and UV-Vis spectroscopy. Implement inert atmosphere storage (argon) and lyophilization for hygroscopic samples. Compare degradation kinetics of cis vs. trans isomers to identify isomer-specific vulnerabilities .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?

  • Methodological Approach : Evaluate pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) using radiolabeled compounds or microdialysis. Assess metabolite profiles via LC-MS/MS to identify active/inactive derivatives. Compare in vitro assay conditions (e.g., protein binding, pH) to physiological environments. Use species-specific metabolic models to reconcile interspecies variability .

Q. What theoretical frameworks guide the study of this compound’s interaction with acetylcholinesterase (AChE)?

  • Methodological Approach : Apply molecular docking and molecular dynamics (MD) simulations to model isomer binding to AChE’s catalytic site. Validate predictions using site-directed mutagenesis (e.g., Trp86 or Phe295 residues) and kinetic assays (IC50 comparisons). Link findings to the "peripheral anionic site" theory of AChE inhibition .

Q. How can computational methods predict the relative binding affinities of cis vs. trans isomers?

  • Methodological Approach : Perform quantum mechanical calculations (e.g., DFT) to compare isomer electronic properties. Use free-energy perturbation (FEP) or MM-PBSA in MD simulations to quantify binding energy differences. Validate with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) for experimental ΔG values .

Q. What strategies are effective for integrating multi-omics data to elucidate the neuropharmacological mechanisms of this compound?

  • Methodological Approach : Combine transcriptomics (RNA-seq) to identify gene expression changes in neuronal models, metabolomics (LC-MS) to track acetylcholine levels, and proteomics (Western blot) to assess AChE/BChE activity. Use systems biology tools (e.g., pathway enrichment analysis) to map interactions and identify off-target effects .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in chiral separation efficiency across studies?

  • Methodological Approach : Standardize chromatographic conditions (mobile phase composition, column type, flow rate) using reference compounds. Compare enantiomeric excess (EE) via polarimetry or chiral NMR shift reagents. Document batch-to-batch variability in chiral stationary phases .

Q. What statistical approaches are recommended for analyzing dose-response relationships in isomer-specific activity?

  • Methodological Approach : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare cis vs. trans efficacy. Include confidence intervals and effect size metrics (e.g., Cohen’s d) for robustness .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Approach : Publish detailed protocols with reaction stoichiometry, purification steps (e.g., recrystallization solvents), and spectroscopic raw data. Use open-access repositories for crystallographic data (CCDC) and chromatograms. Collaborate with third-party labs for independent validation .

Q. Theoretical and Ethical Alignment

Q. How does the selection of a conceptual framework impact experimental design for isomer-specific studies?

  • Methodological Approach : Align hypotheses with established theories (e.g., "lock-and-key" enzyme-substrate interactions) to guide assay selection. For example, prioritize fluorescence-based AChE inhibition assays if focusing on active site binding. Justify cis/trans comparisons using stereoelectronic theory .

Q. What ethical considerations arise when reporting contradictory data on isomer toxicity?

  • Methodological Approach : Disclose all raw data (including outliers) in supplementary materials. Discuss potential confounders (e.g., impurity levels, solvent residues) and their impact. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Propiedades

IUPAC Name

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRYHONRUINMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458179
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-84-5, 147427-77-8, 147427-78-9
Record name Donepezil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL N-OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DONEPEZIL N-OXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.